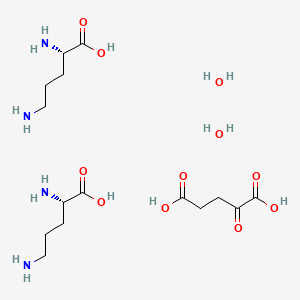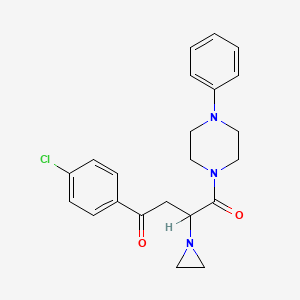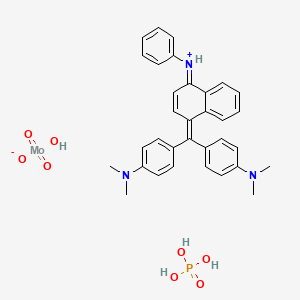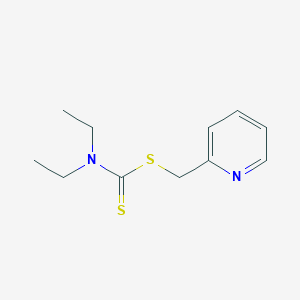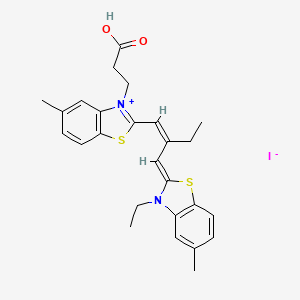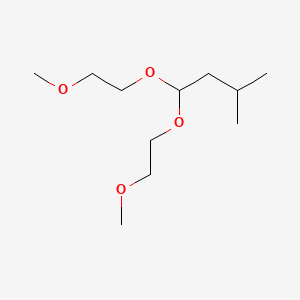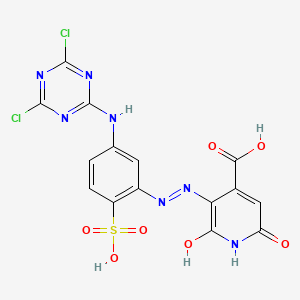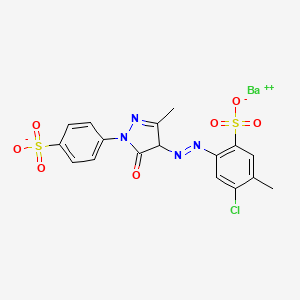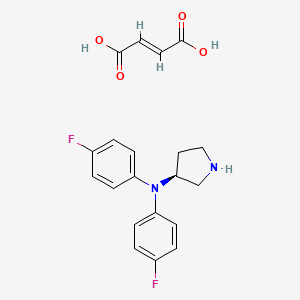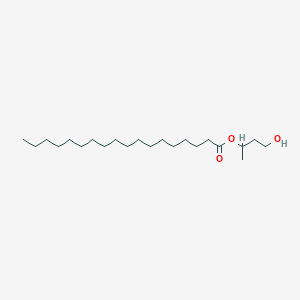
1,3-Butylene glycol 3-stearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Butylene glycol 3-stearate: is an ester derived from 1,3-butylene glycol and stearic acid. This compound is known for its applications in various industries, including cosmetics, pharmaceuticals, and chemical manufacturing. It is valued for its emollient properties and its ability to act as a surfactant and emulsifier.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Butylene glycol 3-stearate is typically synthesized through an esterification reaction between 1,3-butylene glycol and stearic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often involve heating the reactants to a temperature range of 150-200°C to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed in the presence of a catalyst. The resulting ester is then purified through distillation or other separation techniques to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Butylene glycol 3-stearate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 1,3-butylene glycol and stearic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and catalysts such as sodium methoxide or potassium hydroxide.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products:
Hydrolysis: 1,3-butylene glycol and stearic acid.
Transesterification: Various esters depending on the alcohol used.
Oxidation and Reduction: Products vary based on the specific reaction conditions.
Applications De Recherche Scientifique
1,3-Butylene glycol 3-stearate has several scientific research applications, including:
Cosmetics: Used as an emollient, surfactant, and emulsifier in skincare and haircare products.
Pharmaceuticals: Acts as an excipient in drug formulations to enhance the stability and delivery of active ingredients.
Chemical Manufacturing: Utilized in the synthesis of other chemical compounds and as a solvent in various reactions.
Biology: Studied for its potential effects on cell membranes and its role in lipid metabolism.
Mécanisme D'action
The mechanism of action of 1,3-butylene glycol 3-stearate primarily involves its interaction with lipid membranes. As an ester, it can integrate into lipid bilayers, affecting their fluidity and stability. This property is particularly useful in cosmetic formulations where it helps to maintain the integrity of skin and hair. Additionally, its surfactant properties enable it to reduce surface tension, aiding in the emulsification of oils and water.
Comparaison Avec Des Composés Similaires
1,2-Butylene glycol: Another isomer of butylene glycol with similar properties but different structural characteristics.
1,4-Butylene glycol: Known for its use in polymer production and as a solvent.
Glycerol: A trihydroxy alcohol with extensive use in cosmetics and pharmaceuticals.
Uniqueness: 1,3-Butylene glycol 3-stearate is unique due to its specific ester linkage, which imparts distinct emollient and surfactant properties. Compared to other butylene glycol esters, it offers a balance of hydrophilic and lipophilic characteristics, making it versatile for various applications.
Propriétés
Numéro CAS |
89457-57-8 |
|---|---|
Formule moléculaire |
C22H44O3 |
Poids moléculaire |
356.6 g/mol |
Nom IUPAC |
4-hydroxybutan-2-yl octadecanoate |
InChI |
InChI=1S/C22H44O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(24)25-21(2)19-20-23/h21,23H,3-20H2,1-2H3 |
Clé InChI |
NTGPOQUYQAPDHT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OC(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


